molecular formula C21H23ClN2O4 B11156518 N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11156518
M. Wt: 402.9 g/mol
InChI Key: ZQURPZWNXKMTED-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by its unique chemical structure, which includes a pyrrolidine ring, a carboxamide group, and various substituents such as chloro, methoxy, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-chloro-2,5-dimethoxyaniline and 4-ethylbenzaldehyde. The synthesis may proceed through the formation of intermediate compounds, such as imines or amides, followed by cyclization to form the pyrrolidine ring. Reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and temperature control to optimize yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of starting materials, and implementing purification techniques such as recrystallization or chromatography. Industrial methods may also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigating its potential as a therapeutic agent or drug candidate.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrrolidine derivatives or carboxamides with different substituents. Examples include:

  • N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

The uniqueness of N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide lies in its specific combination of substituents, which may confer distinct chemical properties and biological activities

Properties

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23ClN2O4/c1-4-13-5-7-15(8-6-13)24-12-14(9-20(24)25)21(26)23-17-11-18(27-2)16(22)10-19(17)28-3/h5-8,10-11,14H,4,9,12H2,1-3H3,(H,23,26)

InChI Key

ZQURPZWNXKMTED-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3OC)Cl)OC

Origin of Product

United States

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